Cas no 1170132-58-7 (N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine
- N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
- DTXSID30649269
- [2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]dimethylamine
- 1170132-58-7
- [2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]dimethylamine
- SCHEMBL16441688
- MFCD12027156
- LS-02232
- STK503845
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
- CS-0207718
- 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine
- ALBB-006337
- AKOS000265866
- N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine
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- MDL: MFCD12027156
- Inchi: 1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3
- InChI Key: LKVMCOCERDLAHY-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NN(C=1C)CCN(C)C
Computed Properties
- Exact Mass: 245.05276g/mol
- Monoisotopic Mass: 245.05276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 21.1Ų
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine Security Information
- HazardClass:IRRITANT
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB268101-1 g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 1g |
€406.00 | 2023-04-26 | ||
| abcr | AB268101-5 g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 5g |
€1074.00 | 2023-04-26 | ||
| TRC | N497605-50mg |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N497605-100mg |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N497605-500mg |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
| abcr | AB268101-1g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 1g |
€397.00 | 2025-04-22 | ||
| abcr | AB268101-5g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 5g |
€1037.00 | 2025-04-22 | ||
| Chemenu | CM374436-1g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine |
1170132-58-7 | 95%+ | 1g |
$395 | 2023-01-04 | |
| abcr | AB268101-500mg |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 500mg |
€333.00 | 2025-04-22 | ||
| Ambeed | A622491-1g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine |
1170132-58-7 | 95+% | 1g |
$356.0 | 2024-04-26 |
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine Suppliers
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine Related Literature
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Additional information on N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine
Introduction to N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine (CAS No. 1170132-58-7)
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1170132-58-7, represents a unique structural motif that combines a pyrazole core with functionalized alkyl and amine groups. The pyrazole ring, known for its stability and biological activity, serves as a versatile scaffold for designing molecules with potential therapeutic applications.
The molecular structure of N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine features a brominated pyrazole ring substituted at the 3 and 5 positions with methyl groups. This substitution pattern enhances the compound's reactivity and interaction with biological targets. The presence of an ethyl chain extending from the pyrazole ring, terminated by a dimethylamino group, further contributes to its complex pharmacophoric properties.
In recent years, there has been a surge in interest regarding heterocyclic compounds, particularly those containing the pyrazole scaffold, due to their diverse biological activities. Pyrazoles have been extensively studied for their potential in treating various diseases, including inflammation, cancer, and infectious disorders. The bromine atom in the pyrazole ring of this compound not only increases its lipophilicity but also serves as a handle for further chemical modifications, making it an attractive intermediate in drug discovery.
The dimethylamino group at the terminal position of the ethyl chain in N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine plays a crucial role in modulating the compound's pharmacokinetic properties. This group can enhance solubility and improve bioavailability, which are critical factors in the development of effective pharmaceutical agents. Additionally, the dimethylation of the nitrogen atom provides stability to the molecule while allowing for selective interactions with biological receptors.
Recent advancements in medicinal chemistry have highlighted the importance of structure-based drug design. Computational methods and high-throughput screening have enabled researchers to rapidly identify promising candidates for further development. The unique structural features of N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine make it a valuable asset in these efforts. Its ability to engage with multiple targets simultaneously suggests potential applications in multitarget drug discovery.
One of the most exciting areas of research involving this compound is its potential as an inhibitor of kinases and other enzyme targets involved in cancer progression. Kinases are key players in signal transduction pathways that regulate cell growth and division. By modulating kinase activity, small molecules like N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine can disrupt these pathways and induce apoptosis or cell cycle arrest in cancer cells. Preliminary studies have shown promising results in vitro, indicating its potential as a lead compound for further optimization.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. Its ability to interact with receptors and enzymes involved in inflammation makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis. Additionally, its structural similarity to known antimicrobial agents suggests potential applications in combating resistant bacterial infections.
The synthesis of N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of the pyrazole core and subsequent functionalization. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry.
In conclusion, N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-y)ethy-N,N-dimethylanine (CAS No. 1170132-587) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing some of the most pressing challenges in medicine today.
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